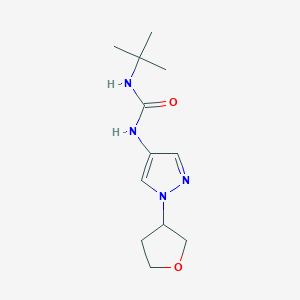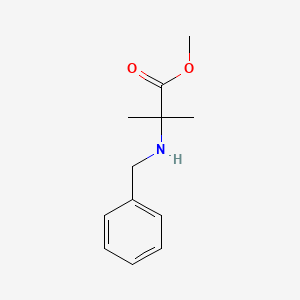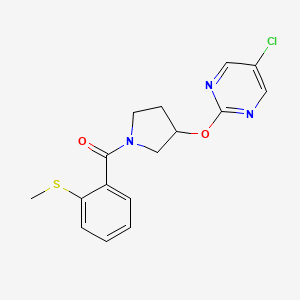
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound with potential applications in scientific research. This compound is a synthetic small molecule that has been developed as a research tool for investigating the biological mechanisms of various diseases. In
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds related to (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone. For instance, Min Wang et al. (2017) described the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the compound's relevance in neurological research and its synthesis from related chemical precursors. Similarly, C. Ding and R. Silverman (1993) investigated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators, underscoring the chemical's role in developing neurological disorder treatments (Wang et al., 2017) (Ding & Silverman, 1993).
Antimicrobial and Anticancer Properties
A. Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities. This research suggests the compound's potential in developing new antimicrobial agents, which could lead to treatments for various infections (Hossan et al., 2012).
Formulation and Drug Delivery
Lori Burton et al. (2012) worked on developing a precipitation-resistant solution formulation to increase the in vivo exposure of a poorly water-soluble compound, illustrating the compound's significance in pharmacokinetics and drug formulation to enhance the bioavailability of medications (Burton et al., 2012).
Molecular Structure Analysis
The molecular and crystal structure analysis of related compounds provides insights into their chemical properties and potential applications in materials science. For example, B. Lakshminarayana et al. (2009) conducted a structural analysis of a related compound, highlighting its potential in the development of new materials with specific optical or electronic properties (Lakshminarayana et al., 2009).
作用機序
Target of Action
Similar compounds have shown good antimicrobial potential , suggesting that this compound may also target microbial cells.
Mode of Action
It’s known that many pyrimidine derivatives interact with their targets by forming hydrogen bonds and stacking interactions . This compound, with its pyrimidine core, may interact similarly with its targets.
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis, so this compound may affect pathways related to dna or rna synthesis or repair .
Pharmacokinetics
A dose response was observed for glucose lowering, suggesting that the compound is absorbed and distributed in the body to some extent .
Result of Action
Similar compounds have shown good antimicrobial potential , suggesting that this compound may also have antimicrobial effects.
特性
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-23-14-5-3-2-4-13(14)15(21)20-7-6-12(10-20)22-16-18-8-11(17)9-19-16/h2-5,8-9,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBCKUJOOFDJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

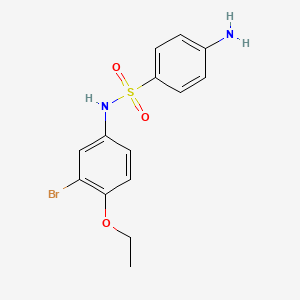
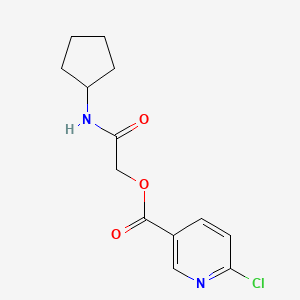

![2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2970851.png)

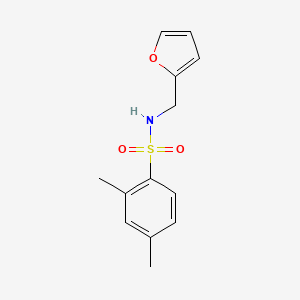

![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)
![Methyl 3-{[(benzoylamino)carbothioyl]amino}-3-(4-bromophenyl)propanoate](/img/structure/B2970861.png)
